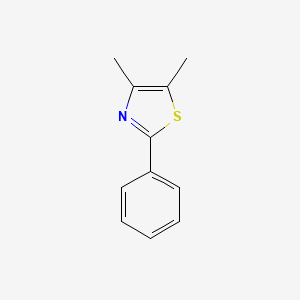

4,5-Dimethyl-2-phenylthiazole

Description

Significance of Thiazole (B1198619) Scaffolds in Organic Chemistry and Medicinal Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the fields of organic chemistry and medicinal research. ijpsjournal.com This structural motif is present in a wide array of biologically active compounds, including a number of FDA-approved drugs. fabad.org.tr The versatility of the thiazole scaffold allows for diverse chemical modifications, enabling the development of compounds with a broad spectrum of pharmacological activities. fabad.org.tr

Thiazole derivatives have been extensively investigated and have shown promise in various therapeutic areas. They have been reported to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. ijpsjournal.comnih.gov The ability of the thiazole nucleus to interact with various biological targets has made it a privileged structure in drug discovery and development. fabad.org.tr

Historical Context and Evolution of Research on 4,5-Dimethyl-2-phenylthiazole

The synthesis of thiazole derivatives has a long history, with the Hantzsch thiazole synthesis, first described in 1887, being a fundamental method. tandfonline.com This reaction typically involves the condensation of an α-haloketone with a thioamide. ijpsjournal.com In the case of this compound, its synthesis is readily achieved through the reaction of thiobenzamide (B147508) with 3-chloro-2-butanone. lookchem.com

Early research on substituted phenylthiazoles, including this compound, primarily focused on their synthesis and chemical characterization. Over time, the focus of research has evolved significantly. Initially valued as a chemical intermediate, studies have increasingly explored the biological potential of derivatives of this compound. This shift has been driven by the broader understanding of the pharmacological importance of the thiazole scaffold.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethyl-2-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS/c1-8-9(2)13-11(12-8)10-6-4-3-5-7-10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWPTIHMZICPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501307636 | |

| Record name | 4,5-Dimethyl-2-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1826-24-0 | |

| Record name | 4,5-Dimethyl-2-phenylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1826-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-Dimethyl-2-phenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501307636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,5 Dimethyl 2 Phenylthiazole and Its Derivatives

Direct Arylation of 4,5-Dimethylthiazole (B1345194) Precursors

Direct C-H arylation has emerged as a powerful and atom-economical method for forming carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. nih.gov This approach has been successfully applied to the synthesis of 2-phenylthiazole (B155284) derivatives through the direct coupling of a thiazole (B1198619) core with an aryl halide.

Rhodium-catalyzed direct arylation provides a functional group tolerant method for coupling various azoles, including 4,5-dimethylthiazole, with aryl bromides. nih.gov Utilizing a rhodium catalyst in conjunction with a specific phosphine (B1218219) ligand allows for the efficient synthesis of the arylated product. nih.gov Another approach employs a heterogeneous Nickel-Metal-Organic Framework (Ni-MOF-74) as a catalyst, which facilitates the direct arylation of azoles like 4,5-dimethylthiazole with aryl halides. sci-hub.red This method benefits from the potential for catalyst recovery and reuse. sci-hub.red

Copper-catalyzed systems have also proven effective for the direct C-H arylation of heterocycles. acs.orgnih.gov In this method, a copper iodide catalyst, in combination with a base such as lithium tert-butoxide, promotes the coupling of 4,5-dimethylthiazole with aryl iodides. acs.orgnih.gov Mechanistic studies suggest that this transformation can proceed through a benzyne-type intermediate, particularly when using potassium tert-butoxide as the base with deuterated iodo- or bromobenzene. nih.gov

Table 1: Catalytic Systems for Direct Arylation of 4,5-Dimethylthiazole

| Catalyst System | Coupling Partners | Key Features | Reference |

|---|---|---|---|

| Rhodium / Phosphine Ligand | 4,5-Dimethylthiazole, Aryl Bromides | Functional group tolerant, high yields. | nih.gov |

| Ni-MOF-74 | 4,5-Dimethylthiazole, Aryl Halides | Heterogeneous catalyst, reusable. | sci-hub.red |

| Copper Iodide / Base | 4,5-Dimethylthiazole, Aryl Iodides | Cost-effective metal catalyst, proceeds via benzyne (B1209423) intermediate. | acs.orgnih.gov |

Hantzsch Thiazole Synthesis and its Variants for Thiazole Derivatives

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone method for constructing the thiazole ring. ijarsct.co.injpionline.org The classical approach involves the condensation reaction between an α-haloketone and a thioamide. bohrium.comijarsct.co.in For the synthesis of 2-amino-4-substituted phenyl thiazoles, the reaction typically uses a ketone, thiourea, and iodine, with the mixture heated overnight. jpionline.org This method is versatile and has been extended to various ketones, including α-halocyclic, acyclic, polycyclic, and aryl ketones, with substituted thioureas. jpionline.org

Despite its widespread use, the traditional Hantzsch synthesis often suffers from drawbacks such as long reaction times, harsh conditions, and unsatisfactory yields. ijarsct.co.inanalis.com.mysemanticscholar.org To address these limitations, several modifications and greener synthetic approaches have been developed. bepls.com These include the use of microwave irradiation and ultrasonic irradiation to accelerate the reaction and improve yields. bepls.comresearchgate.net For instance, a one-pot, multi-component procedure for synthesizing Hantzsch thiazole derivatives has been developed using a reusable silica-supported tungstosilisic acid catalyst under conventional heating or ultrasonic irradiation. bepls.com

Table 2: Comparison of Hantzsch Synthesis Variants

| Method | Reagents | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Classical Hantzsch | Ketone, Thiourea, Iodine | Overnight heating on steam bath. | Well-established, versatile. | jpionline.org |

| Microwave-Assisted | Arylglyoxals, Cyclic 1,3-dicarbonyls, Thioamides | Microwave irradiation in water. | Green solvent, reduced reaction time, high yield. | bepls.com |

| Ultrasonic-Assisted | 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted Benzaldehydes | Silica supported tungstosilisic acid catalyst, ultrasonic irradiation. | Efficient, green, reusable catalyst. | bepls.com |

Palladium-Catalyzed Tandem Reactions in Thiazole Synthesis

Palladium catalysis offers sophisticated pathways to thiazole derivatives through tandem or cascade reactions, where multiple bond-forming events occur in a single pot. These methods are highly efficient and can rapidly build molecular complexity. nih.govorganic-chemistry.org

A notable example is the palladium-catalyzed tandem C-H substitution for the synthesis of 2,5-diarylthiazoles. nih.govfigshare.com This reaction proceeds under mild conditions, utilizing a palladium/copper catalytic system in the presence of tetrabutylammonium (B224687) fluoride. nih.gov This regioselective C-H substitution allows for the direct introduction of aryl groups onto the thiazole ring. nih.gov Ligand-free palladium(II) acetate (B1210297) has also been shown to be a highly efficient catalyst for the direct arylation of thiazole derivatives, even at very low catalyst concentrations. organic-chemistry.org

Furthermore, palladium-catalyzed tandem reactions have been developed for the synthesis of related heterocyclic structures, such as 2-aminobenzothiazoles from 2-chloroanilines and dithiocarbamates. organic-chemistry.org While not directly yielding 4,5-dimethyl-2-phenylthiazole, this methodology showcases the power of palladium-catalyzed tandem approaches in constructing the broader thiazole scaffold. organic-chemistry.org The concept has also been extended to the late-stage functionalization of complex molecules, where an internal thiazole moiety can direct a palladium-catalyzed C(sp3)–H arylation. bohrium.com

Chemoenzymatic Approaches for Thiazole Derivatives

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of chemical reactions, offering a green and efficient alternative for constructing heterocyclic compounds. analis.com.myresearchgate.net This approach has been successfully applied to the one-pot, multicomponent synthesis of thiazole derivatives under mild, enzyme-catalyzed conditions. semanticscholar.orgresearchgate.net

In a notable study, trypsin from porcine pancreas (PPT) was found to effectively catalyze the reaction between secondary amines, benzoyl isothiocyanate, and dialkyl acetylenedicarboxylates. semanticscholar.orgresearchgate.net This one-pot synthesis produces a variety of thiazole derivatives in high yields (up to 94%). semanticscholar.orgresearchgate.net The enzyme demonstrates significant catalytic activity and a broad tolerance for different substrate amines. researchgate.net Control experiments confirmed that the enzyme plays a crucial catalytic role in the reaction. semanticscholar.org The optimal conditions for this chemoenzymatic synthesis were identified as using 20 mg of PPT at 45 °C for 7 hours in ethanol, which proved to be the most effective solvent. semanticscholar.org Other enzymes, such as α-amylase, have also been explored for similar multicomponent reactions. ijarsct.co.inanalis.com.my

Table 3: Enzyme-Catalyzed Synthesis of Thiazole Derivatives

| Enzyme | Reactants | Solvent | Yield | Key Features | Reference |

|---|---|---|---|---|---|

| Trypsin from porcine pancreas (PPT) | Secondary amine, Benzoyl isothiocyanate, Dialkyl acetylenedicarboxylate (B1228247) | Ethanol | Up to 94% | Mild conditions, one-pot, high yield, broad substrate tolerance. | semanticscholar.orgresearchgate.net |

| α-Amylase from Aspergillus oryzae | Secondary amine, Benzoyl isothiocyanate, Dimethyl acetylenedicarboxylate | Ethanol | Not specified | Chemoenzymatic, multicomponent reaction. | ijarsct.co.inanalis.com.my |

Other Cyclization and Multicomponent Reaction Pathways

Beyond the classical and catalytic methods, a diverse array of other cyclization and multicomponent reactions (MCRs) have been developed for the synthesis of thiazoles. bepls.comorganic-chemistry.orgacs.org These modern methods often provide improved efficiency, atom economy, and access to a wider range of derivatives.

Multicomponent reactions are particularly powerful, allowing for the construction of complex molecules from three or more starting materials in a single operation. acs.orgresearchgate.net For example, a one-pot MCR of arylglyoxals, lawsone (a naturally occurring naphthoquinone), and thiobenzamides in acetic acid yields fully substituted lawsone-1,3-thiazole hybrids in excellent yields and short reaction times. acs.org Another approach involves a three-component reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur to produce thiazoles. organic-chemistry.org

Domino reactions, where a sequence of reactions occurs without the isolation of intermediates, also provide an efficient route to thiazoles. A domino alkylation-cyclization of propargyl bromides with thioureas under microwave irradiation leads to 2-aminothiazoles in high yields within minutes. organic-chemistry.org Other novel cyclization strategies include the copper-catalyzed oxidative Csp3-H bond cleavage to synthesize thiazoles from simple aldehydes, amines, and elemental sulfur, using molecular oxygen as a green oxidant. organic-chemistry.org Additionally, a base-induced cyclization of active methylene (B1212753) isocyanides with methyl arenecarbodithioates offers a rapid and simple synthesis of 4,5-disubstituted thiazoles. organic-chemistry.org

Chemical Reactivity and Derivatization Strategies of 4,5 Dimethyl 2 Phenylthiazole

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

Research has shown that while thiazole is generally resistant to electrophilic attack, substitution can be achieved under specific conditions. For 4,5-dimethylthiazole (B1345194), nitration reportedly yields the 2-nitro derivative, indicating that when the more reactive phenyl group is absent, the C2 position is the target for electrophiles. ias.ac.inias.ac.in However, in the case of 4-phenyl-5-methylthiazole, electrophilic nitration occurs preferentially on the phenyl ring rather than the thiazole nucleus. ias.ac.inias.ac.in This suggests that the phenyl group is more susceptible to electrophilic substitution than the thiazole ring in this particular scaffold.

The C2 position's electron deficiency makes it a prime target for direct C-H functionalization, which can be seen as a type of substitution reaction. A notable example is the copper-catalyzed direct arylation of 4,5-dimethylthiazole with aryl halides. nih.govacs.org This reaction, using a copper iodide (CuI) catalyst in the presence of a base like lithium t-butoxide (LiOtBu), effectively couples an aryl group to the C2 position of the thiazole ring. nih.govacs.org This method provides a direct route to 2-aryl-4,5-dimethylthiazoles, showcasing the regioselective reactivity of the C2 C-H bond. nih.gov

Functional Group Interconversions and Side Chain Modifications

The methyl groups attached to the 4,5-Dimethyl-2-phenylthiazole backbone offer valuable handles for further chemical transformations through side chain modifications. One of the most significant and well-documented modifications is the highly regioselective halogenation of the C4-methyl group.

An unprecedented C4-methyl regioselective halogenation has been achieved using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under mild conditions. lookchem.com This reaction provides an efficient and operationally simple method for obtaining 4-chloromethyl-5-methyl-2-phenylthiazole and 4-bromomethyl-5-methyl-2-phenylthiazole, respectively. lookchem.com The reaction proceeds in good yields without the formation of the corresponding 5-halomethyl regioisomers, highlighting a remarkable level of selectivity for the C4-methyl position. lookchem.com This method is a significant improvement over other synthetic routes that often yield undesired isomers. lookchem.com

The selective halogenation is detailed in the table below:

Table 1: Regioselective Halogenation of this compound| Reagent | Product | Regioselectivity | Reference |

|---|---|---|---|

| N-chlorosuccinimide (NCS) | 4-Chloromethyl-5-methyl-2-phenylthiazole | Highly selective for C4-methyl | lookchem.com |

| N-bromosuccinimide (NBS) | 4-Bromomethyl-5-methyl-2-phenylthiazole | Highly selective for C4-methyl | lookchem.com |

Other functional group interconversions on derivatives of the core structure have also been reported. For instance, the hydrolysis of a methyl ester to a carboxylic acid on a related 2-amino-4-phenylthiazole (B127512) scaffold demonstrates a standard interconversion. acs.org Additionally, while not a direct synthetic application, the observation that methyl groups on phenylthiazole structures are prone to enzymatic oxidation points to their potential for chemical oxidation to introduce further functionality. nih.gov

Cross-Coupling Reactions and Regioselective Functionalization

The this compound framework is a versatile participant in cross-coupling reactions, enabling the construction of complex molecules through the formation of new carbon-carbon bonds. These reactions often proceed with high regioselectivity, targeting specific positions on either the thiazole ring or its side chains.

Suzuki Coupling Reactions: The Suzuki cross-coupling reaction is a powerful tool for creating biaryl linkages. Thiazole derivatives can be converted into boronic acids or esters, which then serve as coupling partners. For example, 5-methyl-2-phenylthiazole-4-boronic acid has been synthesized and used in consecutive Suzuki coupling reactions to build larger, photochromic molecules. tubitak.gov.tr This demonstrates the utility of the thiazole C4-position for derivatization via boronic acid intermediates, allowing for its coupling with various aryl or heteroaryl halides.

Direct C-H Arylation: As mentioned previously, direct C-H arylation offers an atom-economical approach to functionalization. The C2-position of 4,5-dimethylthiazole can be directly arylated using aryl halides in the presence of a copper catalyst. nih.govacs.org This reaction regioselectively forms a C-C bond at the most acidic proton on the thiazole ring, avoiding the need for pre-functionalization like halogenation or borylation at that site.

Regioselective Side-Chain Halogenation: The selective halogenation of the C4-methyl group using NCS or NBS is another key example of regioselective functionalization. lookchem.com These resulting 4-halomethyl derivatives are valuable intermediates themselves, primed for subsequent nucleophilic substitution or cross-coupling reactions at the side chain, further expanding the synthetic utility of the this compound scaffold.

Hydrazone Formation and Pyrazole (B372694)/Pyrazine Derivatization

Derivatives of this compound serve as key synthons for the construction of more complex heterocyclic systems, including hydrazones, pyrazoles, and pyrazines. These transformations often begin with a carbohydrazide (B1668358) derivative of the parent thiazole.

Hydrazone Formation: Hydrazones are readily formed through the condensation reaction of a hydrazide with a carbonyl compound. numberanalytics.com Specifically, 4-methyl-2-phenylthiazole-5-carbohydrazide can be reacted with various carbonyl compounds, including other thiazole derivatives like 2-phenyl-4-methyl-5-acetylthiazole, under solid-state grinding conditions to furnish the corresponding acylhydrazones. scienceopen.com Similarly, novel 4,5-dimethyl thiazole-hydrazone derivatives can be synthesized by reacting 2-(substituted aryl-2-ylmethylene)hydrazin-1-carbothioamide with 3-chloro-2-butanone. researchgate.net

Pyrazole Derivatization: The thiazole carbohydrazide is a versatile precursor for pyrazole synthesis. Through cyclo-condensation reactions with active methylene (B1212753) compounds, a variety of pyrazole derivatives can be obtained. scienceopen.com For example, reacting 4-methyl-2-phenylthiazole-5-carbohydrazide with 2,4-pentanedione leads to the formation of a (3,5-dimethyl-1H-pyrazol-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone. scienceopen.comresearchgate.net This strategy allows for the fusion of the thiazole and pyrazole scaffolds, creating hybrid molecules of potential interest.

A summary of pyrazole syntheses is provided in the table below:

Table 2: Synthesis of Pyrazole Derivatives from 4-Methyl-2-phenylthiazole-5-carbohydrazide| Reagent | Resulting Pyrazole Derivative | Reference |

|---|---|---|

| 2,4-Pentanedione | (3,5-Dimethyl-1H-pyrazol-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone | scienceopen.com |

| Ethyl 3-oxobutanoate | (3-Methyl-5-oxo-1,4-dihydropyrazol-1-yl)(4-methyl-2-phenylthiazol-5-yl)methanone | scienceopen.com |

| Diethylmalonate | 1-(4-Methyl-2-phenylthiazole-5-carbonyl)pyrazolidine-3,5-dione | scienceopen.com |

| Ethyl cyanoacetate | 3-Amino-1-(4-methyl-2-phenylthiazole-5-carbonyl)-1,4-dihydropyrazol-5-one | scienceopen.com |

Mannich Reactions Involving this compound Backbones

The Mannich reaction is a classic three-component condensation involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine, resulting in an aminoalkylated product. While this reaction is widely used for the functionalization of various heterocyclic systems, specific examples of Mannich reactions involving the this compound backbone as the active hydrogen component were not prominently found in the reviewed literature. The reactivity of the C-H bonds on the thiazole ring or the methyl groups would determine the feasibility and outcome of such a reaction, but specific documented examples remain elusive.

Advanced Spectroscopic and Structural Characterization of 4,5 Dimethyl 2 Phenylthiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer a wealth of information regarding the chemical environment of individual atoms within a molecule.

In the ¹H NMR spectra of 4,5-dimethyl-2-phenylthiazole derivatives, the proton signals are observed at characteristic chemical shifts (δ), measured in parts per million (ppm). For instance, in a series of N-(4-phenylthiazol-2-yl)acetamide derivatives, the amide proton (NH) typically appears as a singlet at approximately 8.20 ppm. asianjpr.com Aromatic protons from the phenyl ring and the thiazole (B1198619) ring are generally found in the multiplet region between 7.03 and 7.54 ppm. asianjpr.com The thiazole proton at the 5-position often presents as a singlet around 6.54 ppm. asianjpr.com The methyl groups attached to the thiazole ring at positions 4 and 5 would exhibit singlets at distinct chemical shifts, providing clear evidence for their presence. For example, in a study of 2-amino-4,5-dimethylthiazole derived azo dyes, the methyl protons were observed in the ¹H-NMR spectrum. researchgate.net

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbonyl carbon of an amide group in a thiazole derivative can be seen at a chemical shift of around 166.3 ppm. The carbons of the thiazole ring and the attached phenyl ring resonate in the aromatic region of the spectrum, typically between 110 and 160 ppm. The methyl carbons attached to the thiazole ring will appear in the aliphatic region, usually at lower ppm values.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Amide (NH) | ~8.20 (singlet) asianjpr.com | - |

| Aromatic (Ar-H) | ~7.03-7.54 (multiplet) asianjpr.com | ~110-160 |

| Thiazole-H5 | ~6.54 (singlet) asianjpr.com | - |

| Methylene (B1212753) (-CH₂-) | ~3.48 (singlet) asianjpr.com | - |

| Methyl (CH₃) | ~2.24-2.71 (singlet/doublet) mdpi.com | - |

| Carbonyl (C=O) | - | ~163.6-166.3 |

| Thiazole Carbons | - | ~104-163 |

| Phenyl Carbons | - | ~115-139 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound derivatives, the IR spectrum reveals several key absorptions. A prominent band corresponding to the C=O stretching vibration of an amide group is typically observed in the range of 1655-1715 cm⁻¹. derpharmachemica.comnih.gov The N-H stretching vibration of the amide group appears as a sharp peak around 3155-3490 cm⁻¹. asianjpr.comnih.gov Aromatic C-H stretching vibrations are usually found just above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic and thiazole rings appear in the 1500-1600 cm⁻¹ region. asianjpr.com The presence of the C-S bond in the thiazole ring is indicated by a weaker absorption band, often around 683 cm⁻¹. asianjpr.com

Table 2: Characteristic IR Absorption Frequencies for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

|---|---|---|

| Amide (N-H) | Stretching | 3155 - 3490 asianjpr.comnih.gov |

| Aromatic (C-H) | Stretching | ~3017 asianjpr.com |

| Carbonyl (C=O) | Stretching | 1655 - 1715 derpharmachemica.comnih.gov |

| Aromatic (C=C) / Thiazole (C=N) | Stretching | 1500 - 1600 asianjpr.com |

| Carbon-Sulfur (C-S) | Stretching | ~683 asianjpr.com |

Mass Spectrometry (MS, HRMS, EIMS, LC/MS-IT-TOF)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

In the analysis of this compound derivatives, various MS techniques are employed. Electron Ionization Mass Spectrometry (EI-MS) often shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. For example, a derivative with the formula C₂₆H₂₂N₄OS showed a molecular ion peak at m/z 438. asianjpr.com High-resolution mass spectrometry (HRMS) is used to confirm the elemental formula. For instance, the HRMS spectrum of a 2-phenylthiazole (B155284) derivative showed an [M+H]⁺ peak corresponding to its calculated molecular formula.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. mdpi.com Techniques like LC/MS-IT-TOF (Liquid Chromatography/Mass Spectrometry-Ion Trap-Time of Flight) and Q-TOF LC/MS (Quadrupole Time-of-Flight Liquid Chromatography/Mass Spectrometry) offer high sensitivity and accuracy for the analysis of complex mixtures and the identification of unknown compounds. nih.gov These methods are particularly useful in metabolomics and drug discovery. nih.govchromatographyonline.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Acidity Constant Determination

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. This technique provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. technologynetworks.com The wavelength of maximum absorbance (λ_max) is a characteristic property of a compound. technologynetworks.com

For this compound derivatives, the UV-Vis spectrum typically shows absorption bands in the UV region due to the π-π* transitions of the aromatic phenyl and thiazole rings. The position and intensity of these bands can be influenced by the substituents on the rings.

UV-Vis spectroscopy is also a common method for determining the acidity constant (pKa) of a compound. nih.gov By measuring the absorbance of a compound in solutions of different pH values, the pKa can be calculated. nih.gov For example, the pKa values of some acetamide (B32628) derivatives containing a thiazole ring were determined using this method, with values ranging from 5.91 to 8.34 for the first protonation and 3.02 to 4.72 for the second protonation. researchgate.net

Single-Crystal X-ray Diffraction (SC-XRD) and Conformational Analysis

For this compound derivatives that can be crystallized, SC-XRD analysis provides unambiguous confirmation of their structure. researchgate.net The data obtained from SC-XRD can reveal the planarity of the thiazole ring and the dihedral angle between the thiazole and phenyl rings. For instance, in some 2-phenylthiazole derivatives, the crystal structure can show intermolecular interactions such as hydrogen bonding. researchgate.net The crystallographic data, including unit cell dimensions and space group, are unique to each crystalline compound. researchgate.net

Conformational analysis, often aided by computational methods, complements the experimental data from SC-XRD. It helps in understanding the preferred spatial arrangement of the atoms in the molecule, which can be crucial for its biological activity.

Table 3: Example of Crystallographic Data for a 2-Phenylthiazole Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic researchgate.net |

| Space group | P2₁/c researchgate.net |

| a (Å) | 11.961(5) researchgate.net |

| b (Å) | 8.925(4) researchgate.net |

| c (Å) | Varies |

| β (°) | Varies |

| Volume (ų) | Varies |

| Z | Varies |

Elemental Microanalysis

Elemental microanalysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed molecular formula.

For newly synthesized this compound derivatives, elemental analysis serves as a crucial check for purity and confirmation of the empirical formula. rdd.edu.iq For example, for a compound with the calculated elemental composition C 71.21%, H 5.06%, N 12.78%, the found values were C 71.15%, H 5.10%, N 12.76%, which are in close agreement and thus support the proposed structure. asianjpr.com This technique is routinely used alongside spectroscopic methods to provide a complete characterization of the synthesized compounds. mdpi.commdpi.com

Computational and Theoretical Investigations of 4,5 Dimethyl 2 Phenylthiazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of thiazole (B1198619) derivatives.

Geometrical Optimization and Electronic Structure Analysis

Geometrical optimization is a fundamental step in computational chemistry that seeks to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For thiazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine optimized structural parameters such as bond lengths and bond angles. rsc.orgstackexchange.com These calculations are crucial as the geometry of a molecule dictates many of its physical and chemical properties. For instance, in a study of isothiazole (B42339) derivatives, the bond lengths and angles were calculated to understand the effect of methyl group substitution. researchgate.net

The electronic structure of a molecule, including the distribution of electron density and the nature of its molecular orbitals, is key to understanding its reactivity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity. researchgate.net For thiazole derivatives, these parameters are calculated to predict their behavior in chemical reactions.

Spectroscopic Property Prediction and Validation (IR, NMR)

DFT calculations are also utilized to predict spectroscopic properties, which can then be compared with experimental data for validation. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are common techniques for characterizing molecules. Theoretical calculations of vibrational frequencies (IR) and chemical shifts (NMR) for thiazole derivatives have been performed and show good agreement with experimental spectra. mjcce.org.mkscispace.com This correlation between theoretical and experimental data confirms the accuracy of the computed molecular structure. scispace.com For example, in the study of a complex thiazole derivative, DFT calculations at the B3LYP/6-31G(d,p) level were used to calculate IR and NMR spectral bands, which were found to be in excellent harmony with experimental findings. mjcce.org.mk

Aromaticity and Reactivity Indices (Conceptual DFT, QTAIM, ELF, NCI)

Aromaticity is a key concept in chemistry that explains the stability and reactivity of many cyclic compounds. researchgate.net DFT-based methods can quantify aromaticity through various indices. Conceptual DFT provides a framework for defining and calculating chemical reactivity indices such as chemical hardness, softness, and the electrophilicity index. researchgate.net These indices help in rationalizing the structure, stability, and reactivity of molecules. researchgate.net

Further insights into bonding and reactivity can be gained from Quantum Theory of Atoms in Molecules (QTAIM), Electron Localization Function (ELF), and Non-Covalent Interaction (NCI) analyses. researchgate.net QTAIM analyzes the electron density to partition a molecule into atomic basins, revealing the nature of interatomic interactions. ELF provides a measure of electron localization, helping to identify bonding and non-bonding electron pairs. NCI analysis is used to visualize and characterize weak, non-covalent interactions within and between molecules.

Thermodynamic Parameters and Reaction Pathway Modeling

Computational methods can predict thermodynamic parameters such as heat of formation, which provides information about the stability of a molecule. researchgate.net Furthermore, DFT can be used to model reaction pathways, identifying transition states and calculating activation energies. This is crucial for understanding the mechanisms of chemical reactions involving 4,5-Dimethyl-2-phenylthiazole and for designing new synthetic routes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). jscimedcentral.com This method is instrumental in drug discovery for identifying potential drug candidates by simulating their interaction with biological targets. jscimedcentral.com For derivatives of this compound, molecular docking studies have been performed to investigate their binding modes and affinities with various enzymes and receptors. researchgate.netresearchgate.net For instance, some thiazole derivatives have been docked into the active sites of enzymes like EGFR tyrosine kinase to understand their potential as inhibitors. researchgate.net

Molecular dynamics (MD) simulations provide a time-resolved view of the conformational changes and interactions of a ligand-receptor complex. researchgate.net These simulations can validate the stability of the binding poses predicted by molecular docking and offer deeper insights into the dynamics of the interaction. researchgate.net For example, MD simulations have been used to study the interaction of thiazole derivatives with proteins, revealing the importance of hydrophobic contacts and hydrogen bonding. mdpi.com

In Silico Predictions of Physicochemical Properties and Drug-Likeness

A variety of computational tools are available to predict the physicochemical properties of molecules, which are critical for their absorption, distribution, metabolism, and excretion (ADME) profile. These properties include molecular weight, lipophilicity (logP), solubility, polar surface area, and the number of hydrogen bond donors and acceptors. nih.govnih.gov

"Drug-likeness" is a qualitative concept used in drug design to assess whether a compound has properties that make it a likely drug candidate. Several rule-based filters, such as Lipinski's Rule of Five, are commonly used to evaluate drug-likeness. nih.gov In silico platforms like ADMETlab 2.0 and SwissADME can predict a wide range of ADMET-related properties and assess the drug-likeness of compounds like this compound and its derivatives. nih.govnih.gov These predictions are crucial in the early stages of drug discovery to prioritize compounds with favorable pharmacokinetic profiles.

Table 1: Predicted Physicochemical Properties of a Representative Thiazole Derivative

| Property | Value | Source |

| Water Solubility | 0.03 g/L | ALOGPS |

| logP | 4.36 | ALOGPS |

| pKa (Strongest Basic) | 3.84 | ChemAxon |

| Hydrogen Acceptor Count | 1 | ChemAxon |

| Hydrogen Donor Count | 0 | ChemAxon |

| Polar Surface Area | 12.89 Ų | ChemAxon |

| Rotatable Bond Count | 4 | ChemAxon |

| Bioavailability | Yes | ChemAxon |

| Rule of Five | Yes | ChemAxon |

| Ghose Filter | Yes | ChemAxon |

| Veber's Rule | Yes | ChemAxon |

| MDDR-like Rule | No | ChemAxon |

This table presents predicted properties for 4,5-Dimethyl-2-pentylthiazole, a structurally related compound, to illustrate the types of data generated. foodb.ca

Structure Activity Relationship Sar Studies of 4,5 Dimethyl 2 Phenylthiazole Analogs

Impact of Substituent Electronic and Steric Properties on Biological Potency

The biological potency of 4,5-dimethyl-2-phenylthiazole analogs is significantly influenced by the electronic and steric properties of substituents on the phenyl and thiazole (B1198619) rings.

Research into novel 4,5-dimethylthiazole-hydrazone derivatives has shown that specific substitutions are critical for anticancer activity. researchgate.net For instance, the presence of a pyridin-2-yl group was found to be highly favorable for anticancer potency against C6 and A549 cell lines. researchgate.net Conversely, analogs with indol-3-yl and 4-dimethylaminophenyl groups showed diminished activity. researchgate.net This suggests that the electronic properties and the specific arrangement of nitrogen atoms in the substituent play a key role. Furthermore, a 1-naphthyl substituent also demonstrated significant potential, highlighting that bulky, aromatic groups can be beneficial. researchgate.net

In a different series of thiazole derivatives, the nature of the substituent on the phenyl ring at the second position of the thiazole ring was found to be a determining factor for activity. mdpi.com For example, the presence of a methoxy (B1213986) group at different positions on the phenyl ring, coupled with a fluorine substitution at the 5-position of an indole (B1671886) ring, was associated with promising anticancer potential. mdpi.com Similarly, 3,4-dichloro substitution on the phenyl ring resulted in excellent growth-inhibitory effects on several cancer cell lines. mdpi.com The substitution pattern on the phenyl ring also dictates the potency of anticonvulsant activity in some thiazole-linked (arylalkyl) azoles. mdpi.com

The following table summarizes the impact of various substituents on the biological activity of this compound analogs and related thiazole derivatives.

| Scaffold | Substituent | Position | Biological Activity | Key Finding | Reference |

| 4,5-dimethylthiazole-hydrazone | Pyridin-2-yl | Aryl group on hydrazone | High anticancer potency | Favorable electronic properties of the pyridine (B92270) ring enhance activity. | researchgate.net |

| 4,5-dimethylthiazole-hydrazone | 1-Naphthyl | Aryl group on hydrazone | Potential anticancer activity | Bulky aromatic groups can be beneficial for activity. | researchgate.net |

| 4,5-dimethylthiazole-hydrazone | Indol-3-yl | Aryl group on hydrazone | Reduced anticancer activity | The electronic and steric properties of the indole ring are not optimal for this scaffold. | researchgate.net |

| 4,5-dimethylthiazole-hydrazone | 4-Dimethylaminophenyl | Aryl group on hydrazone | Reduced anticancer activity | The strong electron-donating dimethylamino group diminishes activity. | researchgate.net |

| 2-Phenylthiazole (B155284) | Methoxy group | Phenyl ring at C2 | Promising anticancer potential | The position of the electron-donating methoxy group is important for activity. | mdpi.com |

| 2-Phenylthiazole | 3,4-Dichloro | Phenyl ring at C2 | Excellent growth-inhibitory effects | Electron-withdrawing groups at these positions enhance anticancer activity. | mdpi.com |

| 4-Phenylthiazole (B157171) | Electron-donating groups | Phenyl ring at C4 | Well-tolerated for sEH/FAAH inhibition | The enzymes can accommodate these groups, but overall shape is key for FAAH. | nih.gov |

Pharmacophore Identification and Rational Drug Design Principles

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is a cornerstone of rational drug design. For this compound and its analogs, several key pharmacophoric features have been identified.

A crucial element appears to be the substituted phenyl ring attached to the thiazole core. mdpi.com For instance, in a series of potent p38 MAP kinase inhibitors, a unique intramolecular nitrogen-sulfur nonbonding interaction was identified in 2-aminothiazol-5-yl-pyrimidines. researchgate.net This interaction helps to stabilize the conformation required for binding to the p38α active site. researchgate.net This highlights the importance of the spatial relationship between the thiazole sulfur and a nearby nitrogen atom in the substituent.

In the design of dual sEH/FAAH inhibitors, a pharmacophore was identified consisting of a phenyl ring connected via an amide bond to a central piperidine (B6355638) moiety, which is in turn connected to a modified aromatic ring through a sulfonamide bond. nih.gov The replacement of other heterocyclic rings with a 4-phenylthiazole moiety yielded potent dual inhibitors, suggesting that this specific scaffold is a key component of the pharmacophore for dual activity. nih.gov Further studies revealed that having a bulky moiety on the left side of the pharmacophore is favored by both enzymes. nih.gov

Rational drug design principles have been applied to optimize the activity of these compounds. For example, in the development of glutathione (B108866) S-transferase Omega 1 (GSTO1) inhibitors, starting from a thiazole derivative, modifications to the amide moiety significantly increased inhibitory potency. osti.gov The addition of side chains on the amide nitrogen to occupy more space in the active site and exclude "unfavorable water molecules" led to enhanced potency. osti.gov This demonstrates a rational approach of modifying a lead compound based on an understanding of the target's binding site.

The following table outlines key pharmacophoric features and rational design principles for this compound analogs and related compounds.

| Target | Pharmacophore Features | Rational Design Principles | Reference |

| p38 MAP Kinase | 2-Aminothiazol-5-yl-pyrimidine scaffold, intramolecular nitrogen-sulfur interaction | Stabilize the active conformation through nonbonding interactions to reduce bond rotatability. | researchgate.net |

| sEH/FAAH | 4-Phenylthiazole moiety, central piperidine, amide and sulfonamide linkers | Utilize a bioisosteric replacement (4-phenylthiazole) to achieve dual inhibition; introduce bulky groups to enhance binding. | nih.gov |

| GSTO1 | Phenylthiazole core, modifiable amide side chain | Introduce lipophilic groups and H-bond acceptors on the amide side chain to occupy the active site and improve binding affinity. | osti.gov |

Mechanistic Insights from Ligand-Target Binding Modes

Understanding how these molecules bind to their biological targets at a molecular level provides crucial mechanistic insights that can guide further drug development.

For 4,5-dimethylthiazole-hydrazone derivatives with anticancer activity, molecular docking studies have provided insights into their binding modes. researchgate.net For example, a pyridin-2-yl derivative was found to interact with the active site of its target kinase in a manner similar to the known inhibitor Dasatinib. researchgate.net A 1-naphthyl derivative showed potential selectivity for type II protein kinases. researchgate.net These findings suggest that these compounds may exert their anticancer effects by inhibiting key kinases involved in cancer cell proliferation.

In the case of dual sEH/FAAH inhibitors based on the 4-phenylthiazole scaffold, docking experiments revealed that these analogs bind in proximity to the catalytic triad (B1167595) of the enzymes. nih.gov The binding is primarily driven by hydrophobic interactions, with a few key hydrogen bonding interactions. mdpi.com This dual binding mode explains their ability to inhibit both enzymes.

For 2-phenylthiazole derivatives acting as cholinesterase inhibitors, docking studies have shown that the compounds interact with both the catalytic anionic site and the peripheral anionic site of acetylcholinesterase, as well as the catalytic anionic site of butyrylcholinesterase. researchgate.net This dual-site binding is a known mechanism for potent cholinesterase inhibition and is relevant for the treatment of Alzheimer's disease.

The binding modes of thiazole derivatives as p38α MAP kinase inhibitors have also been elucidated through X-ray crystallography. researchgate.net These studies confirmed the proposed binding mode and provided evidence for the intramolecular nitrogen-sulfur interaction that stabilizes the active conformation. researchgate.net

The table below summarizes the mechanistic insights gained from ligand-target binding studies.

| Compound Class | Target | Binding Mode Highlights | Mechanistic Implication | Reference |

| 4,5-Dimethylthiazole-hydrazones | Protein Kinases | Interaction with the active site, mimicking known inhibitors like Dasatinib. | Inhibition of kinase activity, leading to anticancer effects. | researchgate.net |

| 4-Phenylthiazole-based dual inhibitors | sEH/FAAH | Binding near the catalytic triad, primarily through hydrophobic interactions. | Simultaneous inhibition of two different enzymes involved in pain and inflammation. | mdpi.comnih.gov |

| 2-Phenylthiazole derivatives | Acetylcholinesterase/ Butyrylcholinesterase | Interaction with both catalytic and peripheral anionic sites of the enzymes. | Potent dual cholinesterase inhibition. | researchgate.net |

| 2-Aminothiazol-5-yl-pyrimidines | p38α MAP Kinase | Stabilization of the active conformation through an intramolecular nitrogen-sulfur interaction. | Enhanced binding affinity and potent inhibition of the kinase. | researchgate.net |

Mechanistic Elucidation of Biological Activities in Vitro Studies

Anticancer Activity Profiling

The fight against cancer necessitates the continuous discovery of novel therapeutic agents. Derivatives of 4,5-dimethyl-2-phenylthiazole have emerged as a class of compounds with significant potential in this arena. In vitro studies have been instrumental in profiling their anticancer activities, from inducing cell death in cancer lines to inhibiting key enzymes that drive tumor growth.

A crucial first step in evaluating an anticancer agent is to determine its ability to kill cancer cells or inhibit their proliferation. Numerous studies have demonstrated the cytotoxic and antiproliferative effects of this compound derivatives across a range of human cancer cell lines.

For instance, a series of N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide derivatives were synthesized and evaluated for their anticancer activity. brieflands.com The results indicated that these compounds exhibited notable cytotoxicity against various cancer cell lines, with some derivatives showing higher potency than the reference drug imatinib (B729) against the MDA breast cancer cell line. brieflands.com Specifically, a compound with a meta-methoxy substitution on the phenyl ring was identified as the most potent in this series, with an IC50 value of 9 µM against the MDA cell line. brieflands.com

In another study, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were synthesized and tested for their antiproliferative activity against breast cancer cell lines MCF-7 and MDA-MB-231. mdpi.com One of the derivatives demonstrated a significant antiproliferative effect on the MCF-7 cell line, with an IC50 value of 0.013 µM. mdpi.com Furthermore, some of these compounds exhibited a high selective index, indicating a greater effect on cancer cells compared to normal cells. mdpi.com

The antiproliferative properties of phenylthiazole derivatives have also been observed against other cancer cell lines, including T47D (breast cancer), SKNMC (neuroblastoma), and Hep-G2 (liver cancer). nih.gov While the MCF-7 cell line showed the most resistance, the SKNMC and Hep-G2 cell lines displayed moderate susceptibility to the cytotoxic effects of the tested compounds. nih.gov

Table 1: Cytotoxicity of select this compound and related derivatives against various cancer cell lines

| Compound Type | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(phenyl)acetamide derivative (with m-OCH3) | MDA (Breast) | 9 |

| 4-amino-thieno[2,3-d]pyrimidine-6-carboxylate derivative | MCF-7 (Breast) | 0.013 |

| Phenylthiazole derivative (with para nitro moiety) | SKNMC (Neuroblastoma) | Not specified |

To understand the molecular mechanisms behind their anticancer effects, researchers have investigated the interaction of this compound derivatives with key cellular enzymes, particularly protein kinases. Dysregulation of protein kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

One such target is the c-Met kinase, a receptor tyrosine kinase whose aberrant activation is implicated in tumor growth, invasion, and metastasis. wikipedia.org Small molecule inhibitors that target the ATP-binding site of c-Met can effectively block its signaling cascade. wikipedia.org Research has shown that thiazole (B1198619) and thiadiazole carboxamide-based derivatives can act as potent c-Met kinase inhibitors. researchgate.net Through structural optimization, a lead compound was identified that not only inhibited c-Met but also several of its mutants. researchgate.net

Further studies have focused on designing dual inhibitors that can target multiple kinases. For example, some 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one derivatives have been developed as Type I c-Met kinase inhibitors. nih.gov One of the most potent compounds in this series, with an IC50 of 1.95 µM against c-Met, also showed inhibitory activity against Tyro3 kinase. nih.gov This dual-acting nature could offer a broader therapeutic window.

While the direct inhibition of Type II protein kinases by this compound is not explicitly detailed in the provided results, the general strategy of targeting kinase domains is a well-established approach in cancer drug discovery. nih.gov The ability of thiazolidinone-containing molecules to inhibit a range of tyrosine kinases, including c-Met, underscores the potential of thiazole-based scaffolds in this area. nih.gov

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. aging-us.com A key feature of many cancers is the evasion of apoptosis, leading to uncontrolled cell proliferation. aging-us.com Consequently, inducing apoptosis in cancer cells is a major goal of anticancer therapy.

In vitro studies have provided compelling evidence that this compound derivatives can trigger apoptosis. The cytotoxic activity of some phenylthiazole derivatives has been linked to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.net This suggests that these compounds can reactivate the cell's own death machinery.

The apoptotic mechanism of a potent 1,3,4-thiadiazolo[2,3-c]-1,2,4-triazin-4-one derivative was further elucidated. nih.gov This compound was found to induce apoptosis in HCT-116 colon cancer cells and cause cell cycle arrest at the G2/M phase. nih.gov This indicates that the compound not only triggers cell death but also halts cell division. The intrinsic pathway of apoptosis, which involves the mitochondria, has also been implicated as a target for some thiazole derivatives. researchgate.net

Enzyme and Protein Kinase Inhibition Pathways (e.g., Type II Protein Kinase, c-Met)

Antimicrobial Activity Investigations

In an era of growing antimicrobial resistance, the discovery of new agents to combat bacterial and fungal infections is of paramount importance. Derivatives of this compound have demonstrated significant potential in this regard, with studies revealing broad-spectrum efficacy.

The antibacterial properties of this compound derivatives have been tested against a variety of both Gram-positive and Gram-negative bacteria. These studies often reveal a broad spectrum of activity, indicating that these compounds could be effective against a wide range of bacterial pathogens.

In one study, novel α-aminophosphonate derivatives bearing a thiazole moiety were synthesized and screened for their antimicrobial activity. nih.gov Several of these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.25 to 128 μg/mL. nih.gov Structure-activity relationship studies suggested that the presence of a coumarylthiazole moiety enhanced the antibacterial effect. nih.gov

Another study on phenylthiazole derivatives found that they were generally more effective against Gram-positive bacteria, with the highest inhibitory activity observed against Staphylococcus aureus. arakmu.ac.ir Similarly, a series of 1,2,3-triazole derivatives containing a thiazole moiety also showed greater activity against Gram-positive bacteria compared to Gram-negative bacteria. ijpsjournal.com

The development of quinazolone pyridiniums has also yielded promising broad-spectrum antibacterial agents. mdpi.com One such compound exhibited strong potency against S. aureus, E. coli, and P. aeruginosa, with MIC values as low as 1 μg/mL. mdpi.com

Table 2: Antibacterial activity of select this compound and related derivatives

| Compound Type | Bacterial Strains | MIC (μg/mL) |

|---|---|---|

| α-aminophosphonate derivatives with thiazole | Gram-positive and Gram-negative bacteria | 0.25 - 128 |

| Phenylthiazole derivatives | Staphylococcus aureus | Not specified |

| Thiazolyl derivative of quinazolone | E. coli, P. aeruginosa | 1 |

In addition to their antibacterial prowess, many this compound derivatives have also shown significant antifungal activity. These compounds have been tested against a range of pathogenic fungi, often demonstrating efficacy comparable to or better than existing antifungal drugs.

A study on new substituted phenylthiazole derivatives revealed that all tested compounds possessed potent antifungal activity against pathogenic fungi, with MIC values ranging from 250 to 1000 µg/ml. arakmu.ac.ir Two compounds with a morpholine (B109124) ring at the C-2 position of the thiazole were particularly potent. arakmu.ac.ir

The antifungal potential of α-aminophosphonate derivatives containing a thiazole moiety has also been investigated. nih.gov Several of these compounds exhibited excellent antifungal inhibition, with MIC values between 0.25 and 32 μg/mL. nih.gov

Furthermore, the combination of a pyrazole (B372694) ring with a thiazole has been shown to yield compounds with antifungal activity, particularly against Candida albicans. rjpdft.com The versatility of the thiazole scaffold is also highlighted by the development of derivatives with activity against various plant-pathogenic fungi, indicating their potential application in agriculture. mdpi.com

Table 3: Antifungal activity of select this compound and related derivatives

| Compound Type | Fungal Strains | MIC (μg/mL) |

|---|---|---|

| Substituted phenylthiazole derivatives | Pathogenic fungi | 250 - 1000 |

| α-aminophosphonate derivatives with thiazole | Fungal strains | 0.25 - 32 |

| Phenylthiazole derivatives with acylhydrazone moiety | Magnaporthe oryzae | 1.29 - 2.65 (EC50) |

Inhibition of Bacterial Cell Wall Synthesis

The antibacterial action of phenylthiazole derivatives is significantly attributed to their ability to interfere with the synthesis of the bacterial cell wall. nih.govresearchgate.net This essential structure provides integrity to the bacterial cell, and its disruption leads to cell lysis and death. The primary mechanism involves the targeted inhibition of enzymes crucial for the biosynthesis of peptidoglycan, the main component of the cell wall. dovepress.comresearchgate.net

Research has identified that phenylthiazole compounds exert their bactericidal effects by inhibiting two key enzymes: undecaprenyl diphosphate (B83284) synthase (UPPS) and undecaprenyl diphosphate phosphatase (UPPP). nih.govresearchgate.net These enzymes are critical in the bactoprenol (B83863) cycle, which is responsible for transporting peptidoglycan precursors across the cell membrane to the exterior where the cell wall is assembled. By inhibiting UPPS and UPPP, phenylthiazoles effectively halt the supply of building blocks needed for peptidoglycan elongation and cross-linking, leading to a weakened cell wall and subsequent bacterial death. nih.govresearchgate.net This mode of action is particularly effective against Gram-positive pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.govresearchgate.net

Modulation of Efflux Pump Mechanisms

Efflux pumps are protein transporters in bacteria that actively expel a wide range of substrates, including antibiotics, from the cell. medchemexpress.comacs.org This mechanism is a significant contributor to multidrug resistance (MDR) in both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The interaction between phenylthiazole compounds and these pumps is a critical factor in determining their antibacterial spectrum.

Studies have shown that the efficacy of phenylthiazoles against Gram-negative bacteria is limited, in part, due to the action of efflux pumps. nih.gov For instance, in Escherichia coli, the AcrAB-TolC efflux system is a primary defense against many antimicrobial agents. Research demonstrated that while a specific phenylthiazole aminoguanidine (B1677879) derivative was largely inactive against wild-type E. coli, its potency increased dramatically against a mutant strain lacking the AcrAB efflux pump. nih.gov In the mutant strain, the minimum inhibitory concentration (MIC) dropped to 4 µg/mL, indicating that the compound is a substrate for the AcrAB pump. nih.gov This suggests that the phenylthiazole scaffold is actively removed from the cell by this mechanism, preventing it from reaching its intracellular target. Therefore, the modulation of efflux pump activity, either through structural modification of the phenylthiazole to evade recognition or through co-administration with an efflux pump inhibitor (EPI), represents a viable strategy to overcome resistance and broaden the antibacterial spectrum of these compounds. nih.gov

Enzyme Inhibition and Receptor Modulation

Cholinesterase (AChE and BuChE) Inhibition Mechanisms

Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine. dntb.gov.uaacs.org Inhibition of these enzymes is a primary therapeutic strategy for conditions like Alzheimer's disease. ewha.ac.kr The 2-phenylthiazole (B155284) scaffold has been identified as a promising framework for developing cholinesterase inhibitors. acs.org

In vitro studies using Ellman's method have evaluated the inhibitory potential of various 2-phenylthiazole derivatives against AChE (from electric eel) and BuChE (from equine serum). acs.org These studies revealed that specific substitutions on the phenylthiazole core are crucial for inhibitory activity. For example, certain derivatives have demonstrated significant, dose-dependent inhibition of both enzymes, suggesting they can interact with the active sites of these hydrolases. acs.org The mechanism often involves interactions with key residues in the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterases. acs.org

Table 1: Cholinesterase Inhibitory Activity of Selected 2-Phenylthiazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

|---|---|---|

| Derivative 1 | 8.86 | 5.43 |

| Derivative 2 | > 50 | 20.14 |

| Derivative 3 | 15.21 | 10.38 |

| Derivative 4 | 25.43 | 18.76 |

Data sourced from a study on 2-phenylthiazole derivatives as cholinesterase inhibitors. acs.org

Dual Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH) Inhibition

The concurrent inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) is an emerging therapeutic approach for managing pain and inflammation. bldpharm.com sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs), while FAAH degrades analgesic endocannabinoids like anandamide. dntb.gov.uatocris.com Inhibiting both enzymes simultaneously can produce synergistic therapeutic effects. tocris.com The 4-phenylthiazole (B157171) moiety has proven to be an effective scaffold for designing potent dual inhibitors of sEH and FAAH. dntb.gov.ua

Structure-activity relationship (SAR) studies have shown that the 4-phenylthiazole core is well-accommodated within the catalytic sites of both enzymes. dntb.gov.ua Optimization of this scaffold has led to the identification of dual inhibitors with potencies in the low nanomolar range. For example, by modifying a lead compound, researchers developed inhibitors with significantly improved dual potency. tocris.com Docking experiments confirm that these inhibitors bind within the catalytic domains of both sEH and FAAH, rationalizing their potent activity. dntb.gov.ua

Table 2: Dual sEH and FAAH Inhibitory Potency of Phenylthiazole Analogs This table is interactive. Click on the headers to sort the data.

| Compound | sEH IC₅₀ (nM) | FAAH IC₅₀ (nM) |

|---|---|---|

| Analog 6o | 2.5 | 9.8 |

| Analog 3 | 9.6 | 7 |

| Optimized Inhibitor 11 | 5 | 8 |

Data sourced from studies on dual sEH/FAAH inhibitors. dntb.gov.uatocris.com

Free Fatty Acid Receptor 1 (FFA1) and Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Agonistic Effects

Free fatty acid receptor 1 (FFA1), also known as GPR40, and peroxisome proliferator-activated receptor delta (PPARδ) are two key metabolic regulators. nih.gov FFA1 activation promotes glucose-stimulated insulin (B600854) secretion, while PPARδ activation enhances fatty acid oxidation and improves insulin sensitivity. nih.gov Consequently, dual agonists targeting both receptors are considered a promising strategy for the treatment of type 2 diabetes. nih.gov

Researchers have successfully designed and synthesized first-in-class thiazole-based dual FFA1/PPARδ agonists. nih.gov By creating hybrid molecules that incorporate features of known FFA1 and PPARδ agonists, potent dual-acting compounds were identified. nih.gov One such orally bioavailable dual agonist demonstrated high selectivity for FFA1 and PPARδ over other PPAR subtypes (PPARα and PPARγ). nih.govresearchgate.netdntb.gov.ua This compound was shown to enhance glucose tolerance in a dose-dependent manner in animal models of obesity, validating the therapeutic potential of targeting both receptors with a single molecule built on a thiazole framework. nih.gov

Adenosine (B11128) Receptor (A1, A3) Antagonism

Adenosine receptors (ARs), which include the A1, A2A, A2B, and A3 subtypes, are G protein-coupled receptors that regulate a wide array of physiological functions. Antagonists of the A1 and A3 receptors, which are coupled to Gi proteins and inhibit adenylyl cyclase, are of therapeutic interest for inflammatory and neurodegenerative diseases. The 2-amino-4-phenylthiazole (B127512) scaffold has been identified as a versatile starting point for developing potent and selective A1 and A3 antagonists.

By systematically introducing substituents at the N2 and C5 positions of the 2-amino-4-phenylthiazole core, researchers have developed highly potent and selective antagonists. Some derivatives exhibit sub-nanomolar potency for the A1 receptor, while others show high selectivity for the A3 receptor. Furthermore, this scaffold has yielded dual A1/A3 antagonists with Ki values in the low nanomolar range. Molecular modeling studies, using crystal structures of the A1 receptor and homology models of the A3 receptor, have helped to rationalize the observed structure-activity relationships and guide further optimization.

Table 3: Adenosine Receptor (A1, A3) Antagonist Activity of Selected 2-Amino-4-phenylthiazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Human A1 AR Kᵢ (nM) | Human A3 AR Kᵢ (nM) |

|---|---|---|

| Derivative 7 | >10000 | 5 |

| Derivative 8 | 1000 | 8 |

| Derivative 10 (Dual) | 42 | 26 |

| Derivative 11 | 0.8 | 2000 |

| Derivative 13 | 0.5 | 1000 |

| Derivative 17 | 2000 | 9 |

| Derivative 18 (Dual) | 8 | 15 |

| Derivative 22 | >10000 | 9 |

Data sourced from a study on substituted 4-phenylthiazoles as adenosine receptor antagonists.

Pyruvate (B1213749) and Iron Redox Protein Oxidoreductase Inhibition

Pyruvate:ferredoxin oxidoreductase (PFOR) is a crucial enzyme in the anaerobic metabolism of many microorganisms, catalyzing the oxidative decarboxylation of pyruvate to form acetyl-CoA and carbon dioxide. wikipedia.org This process is vital for energy production in these organisms. The catalytic activity of PFOR is dependent on the cofactor thiamine (B1217682) pyrophosphate (TPP), which contains a thiazole ring. researchgate.netnih.gov The enzyme facilitates the transfer of electrons from pyruvate to an iron-sulfur protein, typically ferredoxin. patsnap.com

The mechanism of PFOR involves the TPP cofactor in the active site, where it enables the decarboxylation of pyruvate. researchgate.net Inhibition of this enzyme disrupts the energy metabolism of anaerobic microorganisms, leading to their growth inhibition or death. patsnap.com While direct studies on the inhibitory effect of this compound on PFOR are not extensively documented, the structural similarity of its core thiazole ring to that of the TPP cofactor suggests a potential for competitive inhibition. Inhibitors of PFOR often function by binding to the active site of the enzyme, thereby preventing the interaction with pyruvate. patsnap.com Some known inhibitors of PFOR, such as nitazoxanide (B1678950) and its active metabolite tizoxanide, are thought to exert their effect by interfering with the enzymatic cycle that involves the TPP cofactor. wikipedia.orgresearchgate.net Specifically, the 5-nitro group of some inhibitors mimics the carbonyl carbon of pyruvate, forming a hydrogen bond with the aminopyrimidine of TPP and rendering the cofactor inactive. researchgate.net Given that the thiazole moiety is a key component of TPP, it is plausible that this compound could interact with the enzyme's active site, potentially disrupting the normal binding and function of the TPP cofactor.

The enzyme from Clostridium pasteurianum is an air-sensitive homodimer, with each subunit containing two [4Fe-4S] clusters. nih.gov The electron flow within PFORs appears to be dependent on the number of these iron-sulfur clusters. nih.gov In Pyrococcus furiosus, PFOR not only catalyzes pyruvate oxidation but also the CoA-dependent formation of acetaldehyde (B116499) from pyruvate, a reaction in which the cofactor plays a structural role. nih.gov This dual functionality underscores the complexity of the enzyme's catalytic mechanism and suggests multiple points at which a thiazole-containing compound could potentially exert an inhibitory effect.

Anti-inflammatory and Analgesic Effects

Thiazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. While specific studies on this compound are limited, research on structurally similar compounds, such as 5-methyl-2-phenylthiazole (B2815521) derivatives, provides insight into these potential effects. A series of novel 5-methyl-2-phenylthiazole-4-substituted heteroazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. researchgate.net

In these studies, certain derivatives exhibited moderate to good anti-inflammatory and analgesic properties in carrageenan-induced rat paw edema and acetic acid-induced writhing in mice, respectively. researchgate.netmdpi.com Notably, compounds where the 4-position of the 5-methyl-2-phenylthiazole was substituted with 1,3,4-oxadiazole-2(3H)-thione or pyrazole showed prominent and consistent anti-inflammatory activity. patsnap.com The anti-inflammatory action of some thiazole derivatives is thought to be mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key in the inflammatory pathway. researchgate.netfrontiersin.org

The analgesic activity of thiazole derivatives has also been demonstrated in various studies. For instance, the incorporation of a pyrazole moiety at the second position of a 2-hydrazinyl-N-(4-phenylthiazol-2-yl) acetamide (B32628) structure has yielded compounds with significant analgesic effects in tail immersion tests in mice. researchgate.net Certain thiazolotriazoles have also shown excellent analgesic activity. mdpi.comnih.gov The following table summarizes the anti-inflammatory and analgesic activities of selected 5-methyl-2-phenylthiazole derivatives.

| Compound | Anti-inflammatory Activity (% inhibition of edema) | Analgesic Activity (% protection) |

| Derivative 9 | Moderate | Moderate |

| Derivative 10 | Good | Good |

| Derivative 14 | Good | Good |

| Derivative 15 | Good | Good |

| Diclofenac Sodium (Standard) | Significant | Not Reported |

| Pentazocine (Standard) | Not Reported | Significant |

Data synthesized from studies on 5-methyl-2-phenylthiazole derivatives. patsnap.comresearchgate.netmdpi.com

Anticonvulsant Activities

The thiazole nucleus is a component of various compounds that have been investigated for anticonvulsant properties. The anticonvulsant activity of these derivatives is often evaluated using standard models such as the maximal electroshock seizure (MES) and the subcutaneous pentylenetetrazole (scPTZ) tests in mice. mdpi.comzsmu.edu.ua The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures. mdpi.com

The structural features of these molecules, such as the nature and position of substituents on the thiazole and attached phenyl rings, play a crucial role in their anticonvulsant potency and neurotoxicity. researchgate.net For instance, some studies have shown that the presence of a 1,2,4-triazole (B32235) ring linked to a phenylthiazole structure enhances anticonvulsant properties. mdpi.com The table below presents findings from anticonvulsant screening of various thiazole-containing compounds.

| Compound Type | Seizure Model | ED₅₀ (mg/kg) or % Protection | Reference |

| Thiazole-Triazole Derivative 7d | MES | 23.9 | researchgate.net |

| Thiazole-Triazole Derivative 7d | scPTZ | 178.6 | researchgate.net |

| Thiazole-Triazole Derivative 7f | MES | 13.4 | researchgate.net |

| Thiazole-Triazole Derivative 7f | scPTZ | 81.6 | researchgate.net |

| Thiazolidinone-Thiazole Derivative PTT6 | MES & scPTZ | Reported as most active in series | zsmu.edu.ua |

| Quinazoline Derivative 5b, 5c, 5d | scPTZ | 100% Protection | mdpi.com |

| Quinazoline Derivative 5f | MES | 66% Protection | mdpi.com |

Data from studies on various thiazole derivatives. mdpi.comzsmu.edu.uaresearchgate.net

Antioxidant Properties and Radical Scavenging Mechanisms

The antioxidant properties of thiazole derivatives are an area of active research. These compounds can exert their antioxidant effects through various mechanisms, including the scavenging of free radicals and the chelation of metal ions. nih.govscirp.org The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method used to evaluate the antioxidant capacity of these compounds. mdpi.com In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured spectrophotometrically. mdpi.com

Phenolic thiazoles, in particular, have shown significant antioxidant and antiradical activity. nih.gov The presence of hydroxyl groups on the phenyl ring attached to the thiazole nucleus generally enhances the antioxidant capacity. rsc.org The position and number of these hydroxyl groups, as well as the presence of other substituents, can modulate this activity. nih.gov For instance, catechol-containing thiazole derivatives have demonstrated high radical scavenging activity. beilstein-journals.org

The mechanism of radical scavenging can involve hydrogen atom transfer (HAT) or single electron transfer (SET). rsc.org Non-phenolic thiazole derivatives have also been reported to possess antioxidant properties. For example, new hydrazones bearing a 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole scaffold have been synthesized and shown to be effective radical scavengers. researchgate.net The following table summarizes the DPPH radical scavenging activity of several thiazole derivatives, expressed as their IC₅₀ values (the concentration required to scavenge 50% of the DPPH radicals).

| Compound Type | DPPH Radical Scavenging IC₅₀ (µM) | Reference |

| Phenolic Thiazole 5a | Comparable to ascorbic acid | nih.gov |

| Phenolic Thiazole 8b | Better than ascorbic acid | nih.gov |

| Catechol Thioether 3 (with 4-phenylthiazole) | 13.0 ± 1.0 | beilstein-journals.org |

| Catechol Thioether 4 (with 4-phenylthiazole) | 14.3 ± 1.5 | beilstein-journals.org |

| 5-methyl-thiazole-2-carboxylic acid derivative | Moderate efficacy | |

| Hydrazone-thiazole derivative 4 | Comparable to Trolox | researchgate.net |

Data from studies on various thiazole derivatives. researchgate.netnih.govbeilstein-journals.org

Applications in Materials Science and Functional Materials

Development of Fluorescent Dyes Incorporating Thiazole (B1198619) Moieties

Thiazole derivatives, including 4,5-Dimethyl-2-phenylthiazole, are significant in the development of fluorescent dyes. numberanalytics.com These compounds form the core of various luminescent materials with applications ranging from organic light-emitting diodes (OLEDs) to biological imaging. numberanalytics.commdpi.com The inherent aromaticity and the presence of sulfur and nitrogen atoms in the thiazole ring contribute to their unique photophysical properties. numberanalytics.com

The synthesis of fluorescent dyes often involves the strategic modification of the thiazole core. For instance, the introduction of different functional groups can tune the emission and absorption wavelengths of the resulting dye. Research has shown that thiazole-based polymers and copolymers are promising for use in organic electronic devices due to their excellent charge transport properties and high stability.

One area of interest is the development of photochromic compounds, which can reversibly change their chemical structure and, consequently, their color upon exposure to light. researchgate.netoup.com For example, 5-heteroaryl-4-vinyl-2-phenylthiazole derivatives have been synthesized and shown to undergo reversible photocyclization reactions. researchgate.netoup.com These reactions result in a shift from an open-ring isomer to a closed-ring isomer, each with distinct absorption spectra. researchgate.net The quantum yields of these reactions, a measure of their efficiency, have been found to be significantly higher in some thiazole derivatives compared to other similar compounds. researchgate.net